

Application Note: Purification of 5-Chloroquinazolin-4-amine by Recrystallization

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Compound of Interest

Compound Name: 5-Chloroquinazolin-4-amine

CAS No.: 19808-34-5

Cat. No.: B2685300

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Abstract & Scope

This technical guide details the purification of **5-Chloroquinazolin-4-amine** (CAS: 19808-34-5), a critical intermediate in the synthesis of EGFR and tyrosine kinase inhibitors. While chromatographic methods are effective, they are often unscalable for multi-gram to kilogram batches. This protocol focuses on recrystallization, leveraging the specific solubility differentials between the target amine, its hydrolysis by-products (quinazolinones), and unreacted halogenated precursors.

Compound Profile & Impurity Analysis

Understanding the physicochemical landscape is prerequisite to successful purification.

Property	Data	Relevance to Purification
Chemical Structure	5-Chloro-substituted quinazoline core with a 4-amino group.[1]	The 4-amino group provides basicity (), allowing solubility in acidic media. The 5-chloro group adds lipophilicity compared to the parent quinazoline.
Melting Point	212–217 °C	High melting point indicates a stable crystal lattice. Requires high-boiling solvents or polar protic solvents for dissolution.
Solubility	Low in water; Moderate in EtOH/IPA; High in DMF/DMSO.	Ethanol or Isopropanol (IPA) are ideal candidates for thermal recrystallization.
Major Impurity A	5-Chloro-3H-quinazolin-4-one (Hydrolysis product)	Formed by moisture attack on the 4-chloro precursor. Generally less soluble in alcohols than the amine, posing a risk of co-precipitation.
Major Impurity B	4,5-Dichloroquinazoline (Starting Material)	Highly lipophilic. More soluble in organic solvents than the product; likely to remain in the mother liquor.

Pre-Formulation: Solvent System Selection

Before committing the bulk material, a solubility screen is required to validate the solvent system. The high melting point suggests that "oiling out" (liquid-liquid phase separation) is less likely than with lower-melting solids, but the choice of solvent controls the rejection of Impurity A.

Logic for Solvent Choice

- Ethanol (95%): The presence of water aids in solvating the polar amine but reduces the solubility of the lipophilic dichloro impurity.
- Isopropanol (IPA): Higher boiling point than ethanol allows for better dissolution of the high-melting solid. Often yields denser, more filterable crystals.
- Rescue Solvent (DMF/Water): If the solid is insoluble in boiling alcohols, a DMF/Water antisolvent crash is utilized.

Detailed Protocol: Recrystallization from Isopropanol (Recommended)

Rationale: Isopropanol provides the best balance of solubility at reflux and recovery at cooling, with excellent rejection of the lipophilic starting materials.

Materials Required[2][3][4][5][6][7][8][9][10]

- Crude **5-Chloroquinazolin-4-amine** (dried, pulverized).
- Solvent: Isopropyl Alcohol (IPA), HPLC Grade.
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Phase 1: Dissolution

- Place 10.0 g of crude **5-Chloroquinazolin-4-amine** into a 250 mL round-bottom flask.
- Add 80 mL of Isopropanol (initial ratio 8:1 v/w).
 - Note: Do not add excess solvent immediately. We aim for saturation at boiling.
- Attach the reflux condenser and heat the mixture to a gentle reflux (~82 °C).
- Observation Point:

- Scenario A (Clear Solution): If fully dissolved, proceed to Phase 2.
- Scenario B (Suspended Solids): If solids remain after 15 mins of reflux, add IPA in 5 mL aliquots until dissolution is complete.
- Scenario C (Insoluble Haze): If a fine white precipitate persists despite adding 120 mL+ solvent, this is likely Impurity A (Quinazolinone). Perform a Hot Filtration through a pre-warmed Celite pad to remove it.

Phase 2: Crystallization^[2]^[3]

- Remove the heat source and allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours.
 - Critical: Rapid cooling traps impurities inside the crystal lattice. Stirring should be slow (60 RPM) to prevent crystal breakage.
- Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to maximize yield.

Phase 3: Isolation and Washing

- Filter the slurry under vacuum using a Buchner funnel.
- Wash Step: Rinse the filter cake with 2 x 10 mL of cold Isopropanol (0 °C).
 - Mechanism:^[4]^[5]^[6]^[7] This displaces the "mother liquor" containing the dissolved lipophilic impurities (Impurity B) without redissolving the product.
- Dry the solid in a vacuum oven at 50 °C for 6 hours.

Rescue Protocol: Acid-Base Precipitation

Use this if Recrystallization fails to achieve >98% purity.

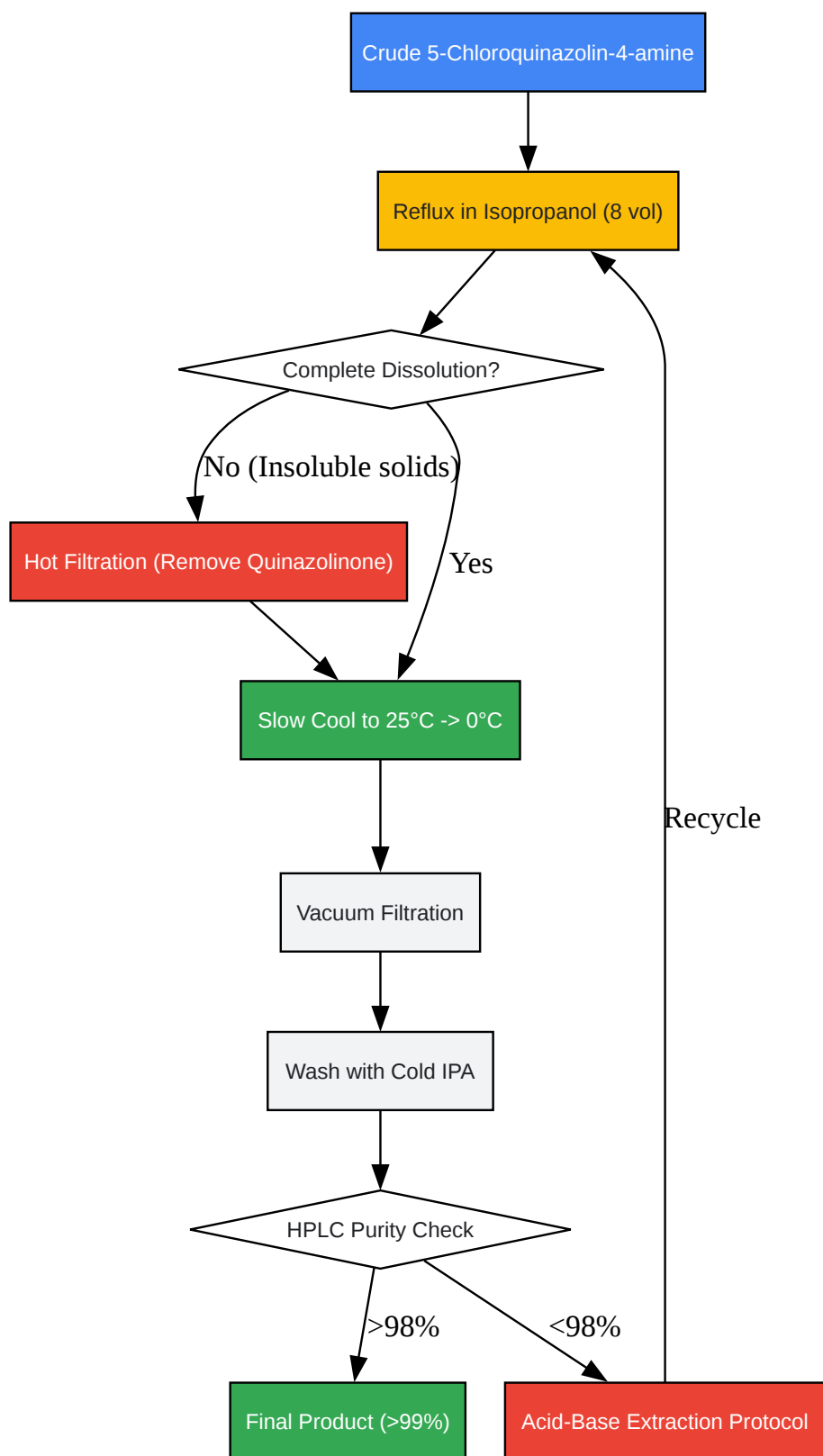
If the impurity profile is complex (e.g., presence of tarry polymers), exploit the basicity of the amine.

- Dissolution: Suspend crude solid in 1M HCl (10 mL/g). Stir until dissolved. The amine forms a water-soluble hydrochloride salt.
- Filtration: Filter off any insoluble material (non-basic impurities).
- Precipitation: Slowly add 2M NaOH to the filtrate with vigorous stirring until pH reaches 10–11. The free base **5-Chloroquinazolin-4-amine** will precipitate.
- Recovery: Filter, wash with water, and dry.
- Follow up with the IPA recrystallization (Section 4) for final polishing.

Process Control & Visualization

Workflow Logic Diagram

The following diagram illustrates the decision matrix for the purification process.



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Figure 1: Decision tree for the purification of **5-Chloroquinazolin-4-amine**, integrating thermal recrystallization and filtration steps.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated solid must meet these specifications:

- Appearance: White to off-white crystalline solid. (Yellowing indicates oxidation or residual nitro-intermediates).
- HPLC Purity: >98.5% (Area %).
- Melting Point: Sharp range within 212–217 °C. A broad range (>2 °C) indicates retained solvent or impurities.
- ¹H NMR (DMSO-d₆):
 - Aromatic protons:
7.5–8.0 ppm region.
 - Amine protons (): Broad singlet, typically
7.0–8.5 ppm (exchangeable with
).
 - Absence of IPA peaks (1.04 d, 3.78 m) confirms effective drying.

References

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